Cas no 36721-12-7 (4-chlorocinnoline-3-carbonitrile)
4-chlorocinnoline-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-chloro-3-Cinnolinecarbonitrile
- 4-chlorocinnoline-3-carbonitrile
- EN300-74674
- CS-0260210
- 36721-12-7
- AKOS015868512
- Z1171155634
- DTXSID701301434
-
- Inchi: 1S/C9H4ClN3/c10-9-6-3-1-2-4-7(6)12-13-8(9)5-11/h1-4H
- InChI Key: QGKKAKSMBUIJMS-UHFFFAOYSA-N
- SMILES: ClC1=C(C#N)N=NC2C=CC=CC=21
Computed Properties
- Exact Mass: 189.0093748g/mol
- Monoisotopic Mass: 189.0093748g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 49.6Ų
4-chlorocinnoline-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C611695-10mg |
4-chlorocinnoline-3-carbonitrile |
36721-12-7 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C611695-50mg |
4-chlorocinnoline-3-carbonitrile |
36721-12-7 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | C611695-100mg |
4-chlorocinnoline-3-carbonitrile |
36721-12-7 | 100mg |
$ 275.00 | 2022-06-06 | ||
| Enamine | EN300-74674-0.05g |
4-chlorocinnoline-3-carbonitrile |
36721-12-7 | 95% | 0.05g |
$153.0 | 2024-05-23 | |
| Enamine | EN300-74674-0.1g |
4-chlorocinnoline-3-carbonitrile |
36721-12-7 | 95% | 0.1g |
$228.0 | 2024-05-23 | |
| Enamine | EN300-74674-0.25g |
4-chlorocinnoline-3-carbonitrile |
36721-12-7 | 95% | 0.25g |
$325.0 | 2024-05-23 | |
| Enamine | EN300-74674-0.5g |
4-chlorocinnoline-3-carbonitrile |
36721-12-7 | 95% | 0.5g |
$512.0 | 2024-05-23 | |
| Enamine | EN300-74674-1.0g |
4-chlorocinnoline-3-carbonitrile |
36721-12-7 | 95% | 1.0g |
$656.0 | 2024-05-23 | |
| Enamine | EN300-74674-2.5g |
4-chlorocinnoline-3-carbonitrile |
36721-12-7 | 95% | 2.5g |
$1287.0 | 2024-05-23 | |
| Enamine | EN300-74674-5.0g |
4-chlorocinnoline-3-carbonitrile |
36721-12-7 | 95% | 5.0g |
$1903.0 | 2024-05-23 |
4-chlorocinnoline-3-carbonitrile Suppliers
4-chlorocinnoline-3-carbonitrile Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 4-chlorocinnoline-3-carbonitrile
Recent Advances in the Study of 4-Chlorocinnoline-3-Carbonitrile (CAS: 36721-12-7)
4-Chlorocinnoline-3-carbonitrile (CAS: 36721-12-7) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have highlighted its potential as a key scaffold in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications.
One of the most notable advancements in the study of 4-chlorocinnoline-3-carbonitrile is its role as a potent kinase inhibitor. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit high selectivity and efficacy against a range of tyrosine kinases, including those implicated in cancer progression. The study utilized a combination of molecular docking and in vitro assays to elucidate the binding mechanisms and inhibitory effects of these derivatives, providing valuable insights for future drug design.
In addition to its kinase inhibitory properties, 4-chlorocinnoline-3-carbonitrile has shown promise as an antimicrobial agent. A recent report in Bioorganic & Medicinal Chemistry Letters revealed that this compound exhibits significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of conventional antibiotics. These findings suggest that 4-chlorocinnoline-3-carbonitrile could serve as a lead compound for the development of new antimicrobial therapies.
Another area of research has explored the synthetic pathways for 4-chlorocinnoline-3-carbonitrile, with a focus on improving yield and scalability. A 2022 publication in Organic Process Research & Development detailed a novel, one-pot synthesis method that significantly reduces the number of steps and improves overall efficiency. This methodological advancement is expected to facilitate the large-scale production of the compound, thereby supporting further preclinical and clinical studies.
Despite these promising developments, challenges remain in the optimization of 4-chlorocinnoline-3-carbonitrile for therapeutic use. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Recent computational modeling efforts, as reported in the Journal of Chemical Information and Modeling, have begun to tackle these challenges by predicting the pharmacokinetic and toxicological profiles of various derivatives.
In conclusion, 4-chlorocinnoline-3-carbonitrile (CAS: 36721-12-7) represents a compound with substantial potential in drug discovery and development. Its diverse biological activities, coupled with recent advancements in synthesis and optimization, position it as a valuable candidate for further investigation. Future research should focus on translating these findings into clinically viable therapies, with an emphasis on overcoming the current limitations.
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